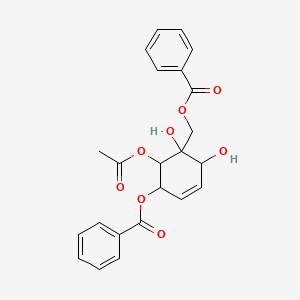

UVARIGRANOL B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Uvarigranol B implica múltiples pasos, comenzando con la extracción de las raíces de Uvaria grandiflora Roxb. El compuesto se suele aislar mediante técnicas cromatográficas . Las rutas sintéticas detalladas y las condiciones de reacción para la síntesis de laboratorio no están ampliamente documentadas, lo que indica que la mayor parte del this compound disponible se obtiene mediante extracción natural.

Métodos de producción industrial: Los métodos de producción industrial para this compound no están bien establecidos, principalmente debido a su origen natural y la complejidad de su estructura química. El compuesto se produce principalmente para fines de investigación, y no se han informado métodos de producción industrial a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Uvarigranol B experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están facilitadas por la presencia de múltiples grupos funcionales en su estructura, como grupos hidroxilo y acetoxi .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar la estabilidad del compuesto .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diversos derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Uvarigranol B tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como compuesto de referencia para estudiar las propiedades de los ciclohexenos polioxigenados . En biología, se investiga this compound por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas . En medicina, se explora el compuesto por sus posibles aplicaciones terapéuticas, aunque se necesita más investigación para comprender completamente sus efectos y mecanismos .

Mecanismo De Acción

El mecanismo de acción de Uvarigranol B implica su interacción con varios objetivos moleculares y vías. Se cree que el compuesto ejerce sus efectos a través de la modulación de enzimas y receptores específicos, aunque los objetivos moleculares exactos no se han dilucidado completamente . Se requiere más investigación para comprender de manera integral las vías involucradas en sus actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares: Uvarigranol B es estructuralmente similar a otros ciclohexenos polioxigenados, como Uvarigranol A, Uvarigranol E y Uvarigranol F . Estos compuestos comparten grupos funcionales y propiedades químicas similares, lo que los hace útiles para estudios comparativos.

Singularidad: Lo que diferencia a this compound de sus compuestos similares es su combinación única de grupos funcionales y sus actividades biológicas específicas. Si bien otros ciclohexenos polioxigenados pueden exhibir propiedades químicas similares, la estructura distintiva de this compound contribuye a sus efectos biológicos únicos .

Propiedades

IUPAC Name |

(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRADBWXYQLMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)

![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)